molecular formula C16H18ClN5O2 B11279018 Tert-butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Tert-butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11279018
M. Wt: 347.80 g/mol
InChI Key: OEEWLZZPKDXUIY-UHFFFAOYSA-N
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Description

TERT-BUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the tetrazolopyrimidine family. This compound is characterized by its complex structure, which includes a tetrazole ring fused to a pyrimidine ring, with additional substituents such as a tert-butyl group, a chlorophenyl group, and a carboxylate group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of TERT-BUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the synthesis may begin with the preparation of a tetrazole intermediate, which is then reacted with a pyrimidine derivative under controlled conditions to form the desired fused ring system. The tert-butyl and chlorophenyl groups are introduced through subsequent substitution reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

TERT-BUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents at specific positions. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TERT-BUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific biological targets and pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of TERT-BUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

TERT-BUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Tetrazolopyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

    Triazolopyrimidine derivatives: These compounds have a triazole ring fused to a pyrimidine ring and exhibit similar chemical reactivity and biological activities.

The uniqueness of TERT-BUTYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

IUPAC Name

tert-butyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H18ClN5O2/c1-9-12(14(23)24-16(2,3)4)13(10-5-7-11(17)8-6-10)22-15(18-9)19-20-21-22/h5-8,13H,1-4H3,(H,18,19,21)

InChI Key

OEEWLZZPKDXUIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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